Methyl 4-(Trimethylsilyl)benzoate
Description
Overview of Organosilicon Compounds in Contemporary Organic Chemistry
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are a cornerstone of modern organic chemistry. chemicalbook.comwikipedia.org While sharing structural similarities with their carbon counterparts, they exhibit distinct properties that make them invaluable in a multitude of applications. chemicalbook.comwikipedia.org Unlike carbon, silicon does not readily form double or triple bonds with itself, leading to unique molecular geometries. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a key feature in its chemical reactivity. wikipedia.org
The field of organosilicon chemistry has evolved significantly since the first synthesis of tetraethylsilane (B1293383) in 1863. encyclopedia.pubsbfchem.com A major breakthrough was the development of the "Direct Process" for producing organosilicon chlorides, which are precursors to the vast majority of organosilicon compounds. encyclopedia.pub These compounds find widespread use as monomers for silicone polymers, which are valued for their thermal stability, water resistance, and electrical insulation properties. chemicalbook.com In organic synthesis, organosilicon compounds, particularly trimethylsilyl (B98337) chloride, are extensively used as protecting groups and silylating agents. encyclopedia.pub
Academic Significance of Benzoate (B1203000) Esters in Synthetic Methodologies and Materials Science
Benzoate esters are a class of organic compounds that have long been a focal point in synthetic methodologies and materials science. They are typically formed through the condensation reaction of benzoic acid and an alcohol, a process known as Fischer esterification. researchgate.netyoutube.comuomustansiriyah.edu.iq Various catalysts, including sulfuric acid, p-toluenesulfonic acid, and more recently, solid acid catalysts, have been employed to facilitate this reaction. mdpi.comacademicjournals.org
In synthetic organic chemistry, the benzoate group serves as a reliable protecting group for alcohols due to its stability under various reaction conditions. organic-chemistry.orgwikipedia.org The reactivity of benzoate esters can be tuned by the substituents on the aromatic ring, influencing their utility in diverse chemical transformations. acs.org
In the realm of materials science, benzoate esters contribute to the development of new materials with specific properties. For instance, certain benzoate esters can self-assemble into chiral nano-assemblies, demonstrating potential applications in enantioselective separation. rsc.org Their presence in natural products and their use as flavoring agents and plasticizers further underscore their importance. researchgate.netnih.gov
Research Landscape of Trimethylsilyl-Substituted Benzoate Derivatives
The convergence of organosilicon chemistry and benzoate ester chemistry has led to the exploration of trimethylsilyl-substituted benzoate derivatives. These compounds, which incorporate a trimethylsilyl group onto the benzoate framework, exhibit a fascinating interplay of properties derived from both moieties.
One of the primary areas of research for these derivatives is their application as protecting groups in organic synthesis. The trimethylsilyl group can be introduced to protect hydroxyl functionalities, with the steric hindrance it provides preventing unwanted side reactions.
Furthermore, trimethylsilyl-substituted benzoates serve as valuable intermediates in the synthesis of more complex molecules. For example, Methyl 4-(trimethylsilylethynyl)benzoate has been used as a precursor in the synthesis of ethynylarene-based ligands for the development of metal-organic frameworks (MOFs). nih.gov The synthesis of such compounds often involves cross-coupling reactions, highlighting the versatility of these silylated building blocks. nih.gov
The structural and electronic properties of these derivatives are also of academic interest. The introduction of a trimethylsilyl group can influence the crystal packing and intermolecular interactions of the benzoate ester, as seen in the case of Methyl 4-(trimethylsilylethynyl)benzoate where C-H···O hydrogen bonds are formed. nih.gov
The synthesis of these derivatives can be achieved through various methods. For instance, Methyl 4-(3-trimethylsilylphenylcarbamoyl)benzoate has been synthesized by reacting m-trimethylsilylaniline with methyl p-chloroformylbenzoate. prepchem.com The study of different isomers, such as trimethylsilyl 2,5-bis(trimethylsilyloxy)benzoate, further expands the chemical space and potential applications of this class of compounds. nih.gov
Interactive Data Table: Properties of Methyl 4-(trimethylsilyl)benzoate
| Property | Value | Source |
| Molecular Formula | C11H16O2Si | chemspider.comnih.gov |
| Average Mass | 208.333 g/mol | chemspider.com |
| IUPAC Name | methyl 4-trimethylsilylbenzoate | nih.gov |
| CAS Registry Number | 22515-30-6 | nih.gov |
Interactive Data Table: Related Trimethylsilyl Benzoate Derivatives
| Compound Name | Molecular Formula | CAS Registry Number |
| Trimethylsilyl benzoate | C10H14O2Si | 2078-12-8 nist.govnih.gov |
| Trimethylsilyl p-(trimethylsilyloxy)benzoate | C13H22O3Si2 | 2078-13-9 |
| Benzoic acid, 2,5-bis(trimethylsiloxy)-, trimethylsilyl ester | C16H30O4Si3 | Not specified in provided text |
| Methyl 4-(trimethylsilylethynyl)benzoate | C13H16O2Si | Not specified in provided text |
| Methyl 4-(3-Trimethylsilylphenylcarbamoyl)benzoate | Not specified in provided text | Not specified in provided text |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-trimethylsilylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-13-11(12)9-5-7-10(8-6-9)14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOVBNEYSUPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447250 | |
| Record name | Methyl 4-(Trimethylsilyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-30-6 | |
| Record name | Methyl 4-(Trimethylsilyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Trimethylsilyl Benzoate and Structural Analogues
Direct Synthetic Routes to Methyl 4-(Trimethylsilyl)benzoate
Bromine-Lithium Exchange Strategies for Aryl Silylation
The synthesis of this compound can be effectively achieved through a bromine-lithium exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govharvard.edu This method involves the reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, to generate a highly reactive aryllithium intermediate. nih.govorgsyn.org This intermediate is then quenched with an electrophile, in this case, a silicon-containing compound, to introduce the trimethylsilyl (B98337) group onto the aromatic ring.
A notable application of this strategy starts with 1,4-dibromobenzene (B42075). tandfonline.com The process involves a singular lithium-halogen exchange using n-butyllithium, followed by the addition of chlorotrimethylsilane. tandfonline.com The choice of solvent is critical for the success of this reaction. While tetrahydrofuran (B95107) (THF) is a common solvent for organolithium reactions, in this specific case, using THF as a solvent did not yield the desired product. tandfonline.com However, employing t-butyl methyl ether (t-BuOMe) as the solvent proved to be successful, leading to a high yield of 4-bromo-1-(trimethylsilyl)benzene. tandfonline.com The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome. For instance, maintaining the temperature at 0°C during the bromine-lithium exchange and allowing the subsequent silylation to proceed for at least 1.5 hours ensures a high yield and purity of the intermediate, often without the need for further purification. tandfonline.com
The regioselectivity of the bromine-lithium exchange is a key aspect, especially in polyhalogenated substrates. nih.govresearchgate.net The environment of the bromine atom influences its reactivity towards the organolithium reagent. nih.gov This selectivity allows for the targeted synthesis of specific isomers.
Grignard-Mediated Methoxy-carbonylation Reactions
Following the successful silylation of the aromatic ring, the next step in the synthesis of this compound involves the introduction of the methyl ester group. A highly effective method for this transformation is the Grignard-mediated methoxy-carbonylation reaction. tandfonline.com This approach offers a significant advantage over traditional esterification methods, which often involve the direct reaction of a carboxylic acid and an alcohol.
The process begins with the formation of a Grignard reagent from the silylated aryl bromide, in this case, 4-bromo-1-(trimethylsilyl)benzene. This is achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). tandfonline.com The resulting organomagnesium compound, a Grignard reagent, is a potent nucleophile.
This nucleophilic Grignard reagent is then reacted with a suitable carbonyl-containing electrophile to form the ester. While methyl chloroformate is a possible choice, it can lead to the formation of tertiary alcohols as a side product due to multiple additions of the Grignard reagent. acs.org A more controlled and efficient alternative is the use of dimethyl carbonate. tandfonline.com The reaction with dimethyl carbonate proceeds smoothly to yield the desired methyl ester, this compound, in high yield. tandfonline.com
This Grignard-mediated methoxy-carbonylation provides a robust and scalable method for the synthesis of aryl esters. organic-chemistry.orgresearchgate.net The chemoselectivity of the Grignard reaction allows for the preservation of other functional groups present in the molecule, making it a versatile tool in organic synthesis. organic-chemistry.org The operational simplicity and broad substrate scope of this methodology make it highly valuable in both academic and industrial settings. organic-chemistry.org
Rational Design of Precursors and Intermediates for Ester Formation
The efficient synthesis of this compound relies on the careful selection and design of precursors and intermediates. The choice of starting material is a critical first step. 1,4-dibromobenzene serves as a readily available and cost-effective precursor for this synthesis. tandfonline.com
The key intermediate, 4-bromo-1-(trimethylsilyl)benzene, is synthesized via a bromine-lithium exchange followed by silylation. The rational design of this step involves optimizing reaction conditions, such as the choice of solvent and temperature, to maximize the yield and purity of this intermediate. tandfonline.com The use of t-butyl methyl ether instead of tetrahydrofuran is a prime example of rational solvent selection to achieve the desired outcome. tandfonline.com
For the subsequent ester formation, the design of the Grignard reagent from 4-bromo-1-(trimethylsilyl)benzene is crucial. The formation of this organometallic intermediate allows for a nucleophilic attack on a carbonyl compound. The choice of the carbonyl compound is another aspect of rational design. While acyl chlorides are highly reactive, they can lead to over-reaction. wisc.edu Dimethyl carbonate presents a more controlled and efficient electrophile for the methoxy-carbonylation, minimizing the formation of byproducts. tandfonline.com
An alternative precursor for introducing the ester group is methyl p-chloroformylbenzoate. prepchem.com This compound can react with a suitable nucleophile, such as an organometallic reagent, to form the corresponding benzoate (B1203000) ester. However, this approach requires the prior synthesis of the silylated nucleophile.
Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate and Related Ethynyl-Silylated Benzoates
Sonogashira Cross-Coupling Protocols
The synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate is prominently achieved through the Sonogashira cross-coupling reaction. nih.gov This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov
In a typical procedure, trimethylsilylacetylene (B32187) is coupled with methyl 4-iodobenzoate. nih.gov The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base, such as an amine. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.
The reaction conditions for the Sonogashira coupling can be optimized to achieve high yields. Factors such as the choice of palladium catalyst, ligand, solvent, and base can significantly influence the efficiency of the reaction. The use of iodinated aromatic precursors, like methyl 4-iodobenzoate, is common as they are generally more reactive than their brominated or chlorinated counterparts in this type of coupling. nih.gov
The Sonogashira reaction is highly valued for its functional group tolerance and its ability to be carried out under relatively mild conditions. This makes it a versatile method for the synthesis of a wide range of arylethynyl compounds, including the ethynyl-silylated benzoates that are precursors to various functional materials.
Esterification Techniques for Carboxylic Acid Precursors
An alternative route to Methyl 4-((trimethylsilyl)ethynyl)benzoate and related compounds involves the esterification of a corresponding carboxylic acid precursor, such as 4-((trimethylsilyl)ethynyl)benzoic acid. This approach separates the formation of the carbon-carbon bond from the formation of the ester linkage.
The synthesis of the carboxylic acid precursor itself can be achieved through a Sonogashira coupling of trimethylsilylacetylene with a halo-benzoic acid, followed by purification. Once the 4-((trimethylsilyl)ethynyl)benzoic acid is obtained, it can be converted to its methyl ester via several standard esterification methods.
One of the most common methods is the Fischer esterification. uomustansiriyah.edu.iq This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iqresearchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. uomustansiriyah.edu.iq
Other esterification techniques can also be employed. For example, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often faster and proceeds under milder conditions than Fischer esterification.
The choice of esterification method depends on the specific substrate and the desired reaction conditions. For substrates that are sensitive to strong acids or high temperatures, the acyl chloride route may be preferred. The Fischer esterification, however, is a more direct and atom-economical method when applicable. uomustansiriyah.edu.iq
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade sequences represent highly efficient synthetic strategies, offering the potential for the construction of complex molecules like this compound and its analogues in a single, atom-economical step. These approaches are designed to minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps into one pot without the isolation of intermediates.
While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to its potential synthesis. For instance, a hypothetical MCR could involve the reaction of a silyl-functionalized building block, a carboxylating agent, and methanol in the presence of a suitable catalyst. Research into the synthesis of other functionalized benzoates provides a foundation for such an approach. For example, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to create diverse benzodiazepine (B76468) scaffolds using methyl anthranilate derivatives as one of the components. dergipark.org.tr This demonstrates the feasibility of incorporating ester functionalities into complex molecules through MCRs.
Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, also offer a promising avenue. A potential cascade synthesis of this compound could involve an initial silylation of a suitable precursor, such as 4-halobenzoic acid, followed by an in-situ esterification. While direct cascade silylation-esterification of benzoic acid is not commonly reported, related transformations have been explored. For example, a one-pot method for the conversion of aryl chlorides to aryl iodides has been developed, which proceeds through a palladium-catalyzed silylation followed by treatment with iodine chloride. organic-chemistry.org This highlights the potential for sequential functionalization in a single pot.
Enzymatic cascade reactions have also emerged as powerful tools in organic synthesis. A bienzymatic cascade has been developed for the synthesis of optically pure (S)-4-methoxymandelonitrile benzoate, involving an enantioselective hydrocyanation followed by a subsequent benzoylation. acs.org This showcases the potential for combining different reaction types in a single pot to achieve high efficiency and selectivity.
The following table provides examples of multi-component and cascade reactions used to synthesize related ester compounds, illustrating the potential for applying these methodologies to the synthesis of silylated benzoates.
| Reaction Type | Reactants | Product | Catalyst/Conditions | Yield | Reference |
| Ugi-4CR | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine scaffold | MeOH, rt, 2 days; then DCE (10% TFA), 40 °C, overnight | Not specified | dergipark.org.tr |
| Enzymatic Cascade | 4-Anisaldehyde, HCN, Phenyl benzoate | (S)-4-methoxymandelonitrile benzoate | Immobilized MeHNL and CALA | 81% | acs.org |
| Palladium-catalyzed Silylation/Iodination | Aryl chloride, hexamethyldisilane, ICl | Aryl iodide | Pd catalyst, ligand, dioxane, 100 °C | Good | organic-chemistry.org |
Green Chemistry Aspects in Silylated Benzoate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including silylated benzoates. Key areas of focus include the use of environmentally benign solvents and the development of reusable heterogeneous catalysts to minimize waste and environmental impact.
Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass of material in a reaction. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to air pollution. Consequently, there is a significant research effort to replace them with greener alternatives.
For the synthesis of silylated compounds and benzoates, several classes of environmentally benign solvents can be considered:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic reactions. silicycle.com While the solubility of nonpolar reactants can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. It has been explored as a medium for various organic reactions, including esterification. rsc.org
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. Their low vapor pressure makes them non-volatile, reducing air pollution. rsc.orgresearchgate.net They have been successfully used in a variety of reactions, including the synthesis of benzimidazoles. researchgate.net
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the green properties of ILs but are often cheaper and easier to prepare. dergipark.org.trepa.gov
Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, ethyl acetate (B1210297), and glycerol, offer a more sustainable alternative to petroleum-based solvents. organic-chemistry.org
The following table summarizes some environmentally benign solvent systems and their potential applications in the synthesis of silylated benzoates.
| Solvent Type | Examples | Key Green Chemistry Advantages | Potential Application in Silylated Benzoate Synthesis | Reference |
| Water | H₂O | Non-toxic, non-flammable, abundant, inexpensive. | Esterification of silylated benzoic acids. | silicycle.com |
| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, tunable properties, easy separation. | Esterification and silylation reactions. | rsc.org |
| Ionic Liquids | [bmim]BF₄, [pmim]BF₄ | Low vapor pressure, recyclable, can act as catalysts. | Silylation and esterification reactions. | researchgate.net |
| Deep Eutectic Solvents | Choline chloride/urea, p-TSA/BTEAC | Low cost, biodegradable, low toxicity, recyclable. | Esterification of silylated benzoic acids. | dergipark.org.trepa.gov |
| Bio-based Solvents | Ethanol, Ethyl Acetate, Cyrene™ | Renewable feedstock, biodegradable, lower toxicity. | General solvent replacement in silylation and esterification steps. | organic-chemistry.org |
Development of Heterogeneous Catalytic Systems for Esterification
A variety of solid acid catalysts have been developed and investigated for the esterification of carboxylic acids, including benzoic acid. These catalysts can be broadly categorized as:
Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, have been widely used as solid acid catalysts for esterification. epa.govrsc.org
Zeolites: These are crystalline aluminosilicates with well-defined pore structures that can be tailored for specific catalytic applications. rsc.org
Supported Heteropolyacids: Heteropolyacids supported on materials like silica (B1680970) or zirconia have shown high catalytic activity in esterification reactions. rsc.org
Metal Oxides: Solid acids based on metal oxides, such as sulfated zirconia or mixed oxides of zirconium and titanium, have been developed as efficient and reusable catalysts for esterification. researchgate.net
The development of these catalysts is focused on improving their activity, stability, and reusability. For the esterification of 4-(trimethylsilyl)benzoic acid, a heterogeneous catalyst would need to be tolerant of the silyl (B83357) group and provide good yields under mild reaction conditions. While specific studies on the heterogeneous catalytic esterification of this particular substrate are limited, the extensive research on the esterification of benzoic acid provides a strong basis for the selection and development of suitable catalysts.
The table below presents a selection of heterogeneous catalysts that have been successfully employed for the esterification of benzoic acid and other carboxylic acids, highlighting their potential for the synthesis of this compound.
| Catalyst Type | Specific Catalyst | Substrate | Key Advantages | Reference |
| Ion-Exchange Resin | Amberlyst-15 | Benzoic Acid | Commercially available, effective solid acid. | epa.govrsc.org |
| Supported Solid Acid | Zirconium-Titanium Solid Acid | Benzoic Acid | Reusable, avoids corrosive liquid acids. | researchgate.net |
| Deep Eutectic Solvent (as catalyst) | p-TSA:BTEAC | Benzoic Acid | Dual role as solvent and catalyst, high conversion. | dergipark.org.trepa.gov |
| Sulfonic Acid Functionalized Resin | Sulfonated Polystyrene | Oleic Acid | High stability and reusability. | epa.gov |
Reaction Chemistry and Mechanistic Investigations of Methyl 4 Trimethylsilyl Benzoate and Analogues
Reactivity and Transformations of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, known for its chemical inertness and large molecular volume. wikipedia.org In the context of Methyl 4-(trimethylsilyl)benzoate, the TMS group significantly influences the molecule's reactivity.
Controlled Desilylation Reactions
The silicon-carbon bond in arylsilanes can be cleaved under specific conditions, a process known as desilylation. This reaction is a powerful tool for introducing other functional groups at the former site of the TMS group. The ease of desilylation can be controlled by the choice of reagents and reaction conditions. For instance, fluoride (B91410) ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving the Si-C bond due to the high strength of the resulting Si-F bond. wikipedia.org
Acid-catalyzed desilylation is also a common method. The trimethylsilyl group can be removed from an aromatic ring using strong acids, often in the presence of a proton source. wikipedia.org The reaction proceeds via electrophilic attack on the aromatic ring, leading to the cleavage of the C-Si bond. The specific conditions required for desilylation can be tuned to be selective, allowing for the removal of a TMS group in the presence of other sensitive functional groups.
The table below summarizes various conditions for the desilylation of silyl (B83357) groups, which can be applicable to this compound and its analogues.
| Silyl Group | Reagents for Deprotection |
| Trimethylsilyl (TMS) | Potassium fluoride, acetic acid, or potassium carbonate in methanol (B129727). wikipedia.org |
| Triethylsilyl (TES) | Trifluoroacetic acid in water/tetrahydrofuran (B95107), acetic acid in water/tetrahydrofuran, or hydrogen fluoride in water or pyridine (B92270). wikipedia.org |
| tert-Butyldimethylsilyl (TBDMS or TBS) | Acetic acid in tetrahydrofuran/water, Pyridinium (B92312) tosylate in methanol, trifluoroacetic acid in water, hydrofluoric acid in acetonitrile, pyridinium fluoride in tetrahydrofuran, tetrabutylammonium fluoride in THF. wikipedia.org |
| tert-Butyldiphenylsilyl (TBDPS) | Similar conditions to TBS but with longer reaction times. wikipedia.org |
Influence of the Trimethylsilyl Group on Aromatic System Reactivity
The trimethylsilyl group influences the reactivity of the benzene (B151609) ring in this compound in several ways. While often considered to be electronically neutral, the TMS group can act as a weak electron-donating group through σ-π hyperconjugation, thereby activating the aromatic ring towards electrophilic substitution. This effect directs incoming electrophiles to the ortho and para positions relative to the TMS group. However, due to the steric bulk of the TMS group, substitution at the ortho position is often hindered.
Research has shown that the presence of a TMS group can influence the regioselectivity of electrophilic aromatic substitution reactions. msu.edu For example, in Friedel-Crafts acylation, the acyl group is directed to the position para to the electron-donating group. libretexts.org In the case of this compound, the ester group is a deactivating, meta-directing group, while the TMS group is a weak activating, ortho, para-directing group. Their combined influence will determine the position of further substitution on the aromatic ring. msu.edu
Nucleophilic Activation at the Silicon Center
The silicon atom in the trimethylsilyl group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the transformations involving organosilicon compounds. The presence of electron-withdrawing groups on the silicon atom or the use of a nucleophilic catalyst can activate the C-Si bond towards cleavage. researchgate.net
In the case of arylsilanes, intramolecular nucleophilic attack at the silicon center can occur if a suitable nucleophilic group is present in the ortho position. This can lead to the formation of five-coordinate silicon species, which are more reactive. researchgate.net While this compound does not have an ortho nucleophilic group, intermolecular nucleophilic attack at the silicon by external reagents is a key step in many of its reactions, including desilylation. The reactivity of the silicon center can be enhanced by the presence of a negatively charged oxygen atom in a functional group within the molecule, which can chelate to the silicon atom. researchgate.net
The following table outlines factors that influence nucleophilic activation at the silicon center.
| Factor | Description |
| Electron-withdrawing groups on silicon | Increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. researchgate.net |
| Aryl groups on silicon | Can activate the C-Si bond towards nucleophilic cleavage. researchgate.net |
| Intramolecular coordination | The presence of a nearby nucleophilic group can lead to the formation of a more reactive pentacoordinate silicon species. researchgate.net |
| External nucleophiles | Reagents like fluoride ions or hydroxides can directly attack the silicon atom, initiating bond cleavage. wikipedia.orgresearchgate.net |
Functional Group Interconversions Involving the Benzoate (B1203000) Moiety
The benzoate moiety of this compound offers additional sites for chemical transformations, allowing for further diversification of the molecule.
Ester Hydrolysis and Transesterification Pathways
The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(trimethylsilyl)benzoic acid. researchgate.net This reaction is typically carried out under acidic or basic conditions. blogspot.com Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. blogspot.com
Transesterification is another important reaction of the benzoate moiety, where the methyl group of the ester is exchanged for a different alkyl or aryl group. ucla.edu This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. ucla.edu By using a large excess of the new alcohol, the equilibrium can be shifted towards the desired product. ucla.edu
The table below provides a general overview of the conditions for ester hydrolysis and transesterification.
| Reaction | Conditions | Product |
| Ester Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat. chemspider.com | 4-(Trimethylsilyl)benzoic acid. researchgate.net |
| Ester Hydrolysis (Acid-catalyzed) | Aqueous acid (e.g., H₂SO₄), heat. blogspot.com | 4-(Trimethylsilyl)benzoic acid. researchgate.net |
| Transesterification | Excess of a different alcohol, acid or base catalyst. ucla.edu | A different 4-(trimethylsilyl)benzoate ester. |
Carbonylation Reactions for Diversification
While direct carbonylation of the C-Si bond in this compound is not a commonly reported reaction, related carbonylation reactions of similar aromatic compounds provide a basis for potential diversification. For instance, palladium-catalyzed carbonylation reactions of aryl halides or triflates are well-established methods for introducing a carbonyl group. If this compound were converted to an aryl halide (e.g., by replacing the TMS group with a halogen), subsequent carbonylation could lead to the formation of a variety of carbonyl-containing derivatives.
Furthermore, Friedel-Crafts acylation, which is a form of carbonylation, can be used to introduce an acyl group onto the aromatic ring. libretexts.org As discussed in section 3.1.2, the directing effects of the existing TMS and ester groups would influence the position of the incoming acyl group. msu.edu
Cross-Coupling Reactions of Silylated Benzoate Derivatives
Silylated benzoate derivatives are versatile substrates in cross-coupling chemistry. The carbon-silicon bond, while stable, can be activated under specific catalytic conditions to participate in reactions that form new carbon-carbon bonds. This reactivity is central to the Hiyama coupling and its variants, which utilize organosilanes as coupling partners. wikipedia.org
Palladium catalysis is the most established method for activating the C-Si bond in silylated benzoates and their analogues for cross-coupling reactions. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide, serves as the foundational transformation in this class. wikipedia.orgorganic-chemistry.org
The general mechanism for the Hiyama coupling begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a palladium(0) catalyst, forming a Pd(II) intermediate. nih.gov A crucial step is the activation of the organosilane, which is typically achieved using a fluoride source like tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orgnih.gov The fluoride attacks the silicon atom, creating a hypervalent, pentacoordinate silicate. This species is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) complex, transferring the silyl-bound organic group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst. nih.gov
While direct examples using this compound are not extensively detailed, the reactivity of analogous systems provides significant insight. For instance, the Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been demonstrated to be highly efficient. In one study, phenyltrifluorosilane (B1582143) was coupled with methyl 3-chlorobenzoate (B1228886) using a palladium acetate (B1210297) catalyst, an XPhos ligand, and TBAF as the activator. This reaction proceeded at 60 °C and furnished the biaryl product in an excellent 98% yield. nih.gov The use of palladium nanoparticles has also been shown to effectively catalyze the Hiyama coupling of aryltrialkoxysilanes with benzyl (B1604629) halides, producing a diverse range of diarylmethanes. organic-chemistry.org
These reactions underscore the capability of palladium systems to couple silylated aromatic rings with various electrophiles, a strategy that is directly applicable to substrates like this compound.
| Catalyst System | Silyl Reagent | Electrophile | Activator | Product | Yield | Ref |
| Pd(OAc)₂, XPhos | Phenyltrifluorosilane | Methyl 3-chlorobenzoate | TBAF | Methyl 3-phenylbenzoate | 98% | nih.gov |
| Pd Nanoparticles | Phenyltrimethoxysilane | Benzyl bromide | TBAF | Benzylbenzene | 92% | organic-chemistry.org |
| [(NHC)₂PdCl₂] | Phenyltrimethoxysilane | 4-Bromoanisole | NaOH | 4-Methoxybiphenyl | 95% | nih.gov |
| Pd(OAc)₂, XPhos | Triethoxy(phenyl)silane | 4-Methoxy-phenyl mesylate | TBAF | 4-Methoxybiphenyl | 97% | nih.gov |
Beyond palladium, other transition metals have been developed to mediate the cross-coupling of silylated compounds, often providing complementary reactivity, lower costs, or milder reaction conditions.
Nickel-Catalyzed Couplings: Nickel is an abundant and cost-effective alternative to palladium for catalyzing Hiyama-type reactions. wikipedia.org Nickel catalysts have proven effective in coupling arylsilanes with a range of electrophiles, including challenging partners like aryl chlorides and tosylates, which are often less reactive in palladium systems. rsc.orgresearchgate.net For example, a nickel-catalyzed Hiyama-type reaction has been developed for the monofluoroalkylation of arylsilanes using readily available fluoroalkyl halides, demonstrating the formation of C(sp³)–C(sp²) bonds. acs.org This process highlights the ability of nickel to engage in catalytic cycles involving radical intermediates. acs.org
Rhodium-Catalyzed Couplings: Rhodium catalysts offer unique reactivity pathways for the transformation of silylated aromatics. Research has shown that rhodium can catalyze the silylation of carbon-cyano bonds, followed by an intramolecular biaryl coupling reaction. researchgate.net This transformation involves the cleavage of both an Ar-CN bond and a Si-Si bond, representing a distinct strategy for constructing biaryls from cyano-substituted precursors. researchgate.net Other rhodium-catalyzed reactions, such as the annelation of benzoic acids with ketones, demonstrate the metal's capacity for complex C-H activation cascades, though these are not direct cross-couplings of the silyl group. nih.gov
Dual-Metal Photoredox Catalysis: A modern approach involves the use of dual catalytic systems under photochemical conditions. A notable example is the dual Nickel and Iridium-catalyzed silylation of aryl bromides using visible light. rsc.org In this system, an iridium photocatalyst absorbs light and initiates a single-electron transfer process that ultimately generates a silyl radical from a hydrosilane. This radical then enters a nickel-based catalytic cycle to form the C-Si bond of the arylsilane product. rsc.org This photo-induced method avoids the need for strong bases and high temperatures, offering a mild and mechanistically distinct alternative to traditional thermal cross-coupling. rsc.org
| Metal Catalyst(s) | Silyl Reagent Type | Electrophile Type | Key Features | Ref |
| Nickel | Aryl(trialkyl)silanes | Aryl chlorides, tosylates | Couples with more accessible electrophiles | rsc.orgresearchgate.net |
| Nickel | Arylsilanes | Fluoroalkyl halides | Forms C(sp³)-C(sp²) bonds via a radical pathway | acs.org |
| Rhodium | Disilanes | Aryl cyanides | Intramolecular biaryl coupling via C-CN cleavage | researchgate.net |
| Nickel / Iridium | Hydrosilanes | Aryl bromides | Photo-induced radical mechanism under visible light | rsc.org |
Photochemical Transformations of Silylated Benzoate-Derived Systems
The introduction of a silyl group can significantly influence the photochemical behavior of aromatic compounds. The following sections discuss photorearrangements and other photo-induced reactions in systems derived from or analogous to silylated benzoates.
The photorearrangement of 4,4-disubstituted cyclohexadienones is a classic transformation in organic photochemistry. While specific studies focusing on 4-silyl-4-aryl-cyclohexadienones are not extensively reported, the well-established mechanism for related compounds provides a framework for understanding their potential reactivity.
The process typically begins with the absorption of UV light, promoting the cyclohexadienone from its ground state (S₀) to an excited singlet state (S₁), usually corresponding to an n→π* transition. Efficient intersystem crossing (ISC) then populates the triplet state (T₁). From the triplet state, the molecule undergoes a characteristic rearrangement. This process is thought to involve the formation of a bicyclo[3.1.0]hexenone intermediate, also known as a lumiketone. This intermediate can then rearrange further, often through a zwitterionic species, leading to the formation of a rearranged phenolic product.
In a hypothetical silylated cyclohexadienone derived from a benzoate system, the trimethylsilyl group would be expected to exert both steric and electronic effects. Its significant steric bulk could influence the preferred conformation of the excited state and direct the stereochemical course of the rearrangement. Electronically, the σ-donating nature of the silyl group could influence the stability of charged intermediates or transition states involved in the bond-migrating steps of the rearrangement.
Beyond unimolecular rearrangements, silylated aromatic systems can participate in a variety of photo-induced reactions, particularly those driven by photoredox catalysis. As discussed previously, the combination of a photocatalyst with a transition metal catalyst can enable novel transformations under mild conditions.
The dual Ni/Ir catalyzed silylation of aryl halides is a prime example of such photo-induced reactivity. rsc.org The reaction is initiated by the visible-light excitation of the iridium photocatalyst. The excited photocatalyst then engages in an electron transfer process that leads to the formation of a silyl radical. rsc.org This radical is a key intermediate that is intercepted by the nickel co-catalyst to complete the cross-coupling. This mechanism is fundamentally different from the ionic pathways of traditional thermal Hiyama couplings. The ability to generate silyl radicals under mild, light-driven conditions opens new avenues for the functionalization of silylated compounds, including benzoate derivatives, by circumventing the need for harsh reagents and high temperatures.
Computational and Theoretical Investigations of Silylated Benzoates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and spectroscopic signatures of compounds like Methyl 4-(trimethylsilyl)benzoate.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles.
While direct DFT optimization data for the title compound is scarce, crystallographic data for the closely related Methyl 4-(trimethylsilylethynyl)benzoate provides a reliable basis for understanding its geometry. In such a structure, the benzoate (B1203000) moiety and the trimethylsilyl (B98337) group are key components. DFT calculations on various benzoate derivatives have shown that the ester group can exhibit different conformations relative to the benzene (B151609) ring. For this compound, it is expected that the molecule may not be perfectly planar due to the steric bulk of the trimethylsilyl group and potential rotations around the C-C and C-O single bonds. The dihedral angle between the plane of the benzene ring and the carboxylate group is a critical parameter determined through conformational analysis.
Table 1: Selected Experimental Bond Lengths and Angles for the Analogous Compound, Methyl 4-(trimethylsilylethynyl)benzoate Data provides an estimation of the expected geometry for the benzoate portion of this compound.
| Parameter | Bond/Atoms | Value |
| Bond Length | C-O (carbonyl) | ~1.20 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | O-CH₃ | ~1.45 Å |
| Bond Length | C-Si | ~1.85 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-C (ring) | ~120° |
| Bond Angle | C-Si-C | ~109.5° |
This table is generated based on typical values and data from analogous structures for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the trimethylsilyl group, while the LUMO would likely be localized on the electron-withdrawing methyl benzoate moiety. DFT calculations for similar aromatic esters confirm this distribution, with the HOMO often located on the substituted ring and the LUMO on the ester group.
Table 2: Representative FMO Data and Global Reactivity Descriptors from a DFT Study on a Benzoate Derivative This data illustrates the type of information obtained from FMO analysis.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Global Hardness (η) | (I - A) / 2 | 2.5 |
| Global Softness (S) | 1 / (2η) | 0.2 |
| Electronegativity (χ) | (I + A) / 2 | 4.0 |
This table is populated with representative values to demonstrate the concepts.
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies serve as powerful aids in spectral assignment.
Methods like the Gauge-Invariant Atomic Orbital (GIAO) are used within DFT to calculate 1H and 13C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can confirm the optimized geometry and electronic structure. Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR and Raman spectra. A known systematic overestimation of calculated frequencies due to the neglect of anharmonicity is often corrected using empirical scaling factors, leading to excellent agreement with experimental data.
Table 3: Comparison of Experimental and Scaled DFT (B3LYP) Calculated Vibrational Frequencies for Methyl Benzoate This table demonstrates the accuracy of DFT in predicting spectroscopic data for a closely related parent compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C=O stretch | 1725 | 1720 |
| C-O stretch | 1278 | 1275 |
| Ring C-C stretch | 1602 | 1598 |
| Ring C-C stretch | 1452 | 1450 |
| C-H bend (oop) | 711 | 708 |
Data adapted from studies on Methyl Benzoate for illustrative purposes.
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT is excellent for single-molecule properties, MD simulations can model bulk systems, providing insight into the condensed-phase behavior (liquid or solid) of this compound.
An MD simulation would involve placing a large number of molecules in a simulation box and calculating the forces between them using a force field derived from quantum mechanical calculations or experimental data. The simulation would then solve Newton's equations of motion, tracking the trajectory of each atom. This approach can be used to predict macroscopic properties such as density, viscosity, diffusion coefficients, and radial distribution functions, which describe the local arrangement of molecules. For crystalline solids, MD can also explore phase transitions and the behavior of crystal defects. Specific MD simulations for this compound are not documented, but this technique remains a valuable tool for understanding its behavior in a real-world, multi-molecule environment.
Quantitative Structure-Activity Relationships (QSAR) and Reactivity Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. DFT calculations are a key source of the numerical "descriptors" used to build these models.
Global reactivity descriptors, derived from FMO energies, quantify the chemical reactivity and stability of a molecule. These include:
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
By calculating these descriptors for this compound, one could predict its reactivity in various chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack, without performing the actual experiments.
Crystal Engineering and Intermolecular Interaction Analysis using Hirshfeld Surfaces
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these interactions within a crystal lattice.
For this compound, Hirshfeld analysis would likely reveal the importance of van der Waals forces, particularly H···H contacts from the methyl groups. Analysis of the related Methyl 4-(trimethylsilylethynyl)benzoate shows that weak C-H···O hydrogen bonds, involving the methyl hydrogens of the trimethylsilyl group and the carbonyl oxygen, play a role in stabilizing the crystal packing. It is highly probable that similar C-H···O interactions, along with potential π-π stacking of the benzene rings, would be the key directional forces in the crystal structure of this compound.
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzoate Derivative This table illustrates the quantitative data obtained from Hirshfeld analysis.
| Contact Type | Contribution (%) | Description |
| H···H | 45% | Non-specific van der Waals interactions |
| C···H / H···C | 25% | Interactions involving aromatic and methyl hydrogens |
| O···H / H···O | 18% | Indicates C-H···O hydrogen bonding |
| C···C | 6% | Related to π-π stacking interactions |
| Other | 6% | Minor contributions from other atom contacts |
This table is populated with representative values from related structures to demonstrate the concept.
Applications of Methyl 4 Trimethylsilyl Benzoate and Its Analogues in Advanced Chemical Research
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
As a synthetic intermediate, Methyl 4-(trimethylsilyl)benzoate offers a gateway to a wide array of more complex chemical structures. Its utility stems from the dual functionality of the silyl (B83357) and ester groups, which can be manipulated independently to build intricate molecular architectures. This bifunctionality is particularly advantageous in multi-step syntheses where precise control over reactivity is essential.
The value of this compound as a precursor is well-documented in the pharmaceutical industry. A notable example is its role as a key intermediate in the synthesis of the pharmaceutical compound SDZ 63135. frontiersin.orgresearchgate.net The production of this complex molecule relies on a practical and efficient preparation of this compound, which is then further elaborated through a sequence of condensation and dehydration reactions. frontiersin.orgresearchgate.net The synthesis highlights the compound's importance in constructing the core structure of medicinally relevant molecules.
While specific examples in the agrochemical sector are less commonly documented, the broader class of methyl benzoate (B1203000) derivatives has shown significant promise. For instance, methyl benzoate itself is recognized as a biopesticide, effective against a variety of agricultural pests. novomof.com Furthermore, substituted methyl benzoates are common intermediates in the synthesis of various active ingredients for both pharmaceuticals and agrochemicals. nih.govhilarispublisher.comresearchgate.net This contextualizes the potential of this compound and its analogues as valuable starting materials for the development of new and effective agrochemical agents. The introduction of a silyl group could offer a route to novel structures with potentially enhanced biological activity or modified physical properties.
Table 1: Examples of Methyl Benzoate Derivatives in Synthesis
| Compound Name | Application/Role | Reference |
|---|---|---|
| This compound | Intermediate for pharmaceutical SDZ 63135 | frontiersin.orgresearchgate.net |
| Methyl benzoate | Biopesticide | novomof.com |
| Methyl 4-formylbenzoate | Intermediate for medicinally active compounds | nih.gov |
| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Precursors for carbonic anhydrase inhibitors | hilarispublisher.com |
| Methyl 4-tertiary butyl benzoate | Intermediate for UVA blockers in sunscreens | researchgate.net |
This compound is an exemplary building block for introducing silylated aromatic scaffolds into a variety of organic molecules. The trimethylsilyl (B98337) group is a versatile functional handle in organic synthesis. It can be readily converted into other functional groups, such as a hydroxyl, halogen, or boronic acid group, through established protocols. This allows for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings.
Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. This orthogonal reactivity allows chemists to first incorporate the silylated phenyl ring into a target molecule and then further elaborate the structure through reactions at the carboxylate position. This strategic approach is fundamental to the convergent synthesis of complex molecules, where large, pre-functionalized fragments are combined in the later stages of a synthetic sequence.
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. hilarispublisher.com The tunability of their pore size, shape, and chemical environment makes them highly promising for a range of applications. Silylated benzoate derivatives, including analogues of this compound, are emerging as valuable components in the design and construction of novel MOFs.
The design of the organic linker is crucial in determining the final structure and properties of a MOF. tcichemicals.com Silylated benzoate-based ligands, derived from compounds like this compound, offer a unique opportunity to introduce silicon-containing functional groups into the framework. An analogue, methyl 4-(trimethylsilylethynyl)benzoate, has been synthesized as a precursor for ethynylarene-based ligands with terminal carboxylate groups. frontiersin.org These ligands are of interest due to their ability to form novel MOFs. The bulky and hydrophobic nature of the trimethylsilyl group can influence the packing of the ligands and the resulting pore structure of the MOF. By modifying the silyl group or the substitution pattern on the benzoate ring, it is possible to systematically tune the properties of the resulting framework.
Table 2: Components and Features of Silylated Benzoate-Based MOFs
| Component | Role in MOF | Potential Influence |
|---|---|---|
| Silylated Benzoate Ligand | Organic Linker | Controls pore size, introduces functionality |
| Metal Ion | Node/Cluster | Determines coordination geometry and framework topology |
| Trimethylsilyl Group | Functional Group | Affects packing, hydrophobicity, and potential for post-synthetic modification |
The incorporation of silylated benzoate ligands into MOFs opens up possibilities for applications in gas storage, separation, and catalysis. frontiersin.org The high surface area and tunable porosity of MOFs make them excellent candidates for storing gases like hydrogen and methane. tudelft.nl The presence of silyl groups within the pores can modify the interactions between the framework and the gas molecules, potentially enhancing storage capacity or selectivity.
For gas separation, the precise control over pore size and functionality offered by silylated ligands can be exploited to create membranes that selectively allow certain gas molecules to pass through while blocking others. novomof.com This is particularly relevant for separating industrially important gas mixtures, such as CO2/CH4. researchgate.net
In catalysis, the silyl groups can serve as inert scaffolds or be functionalized to create active catalytic sites within the MOF. researchgate.net The well-defined and isolated nature of these sites can lead to high catalytic activity and selectivity. The ability to tailor the chemical environment of the pores by using different silylated ligands makes this a promising strategy for developing novel heterogeneous catalysts. researchgate.net
Development of Liquid Crystalline Materials
The incorporation of silicon-containing moieties, particularly the trimethylsilyl group, into the architecture of calamitic (rod-shaped) molecules has been a fruitful area of research in the development of novel liquid crystalline materials. These organosilicon compounds often exhibit unique mesomorphic behaviors and electro-optical properties that are of significant interest for various applications.
Synthesis and Evaluation of Mesomorphic Properties of Trimethylsilyl-Ethynyl Benzoates
The synthesis of trimethylsilyl-ethynyl benzoates typically involves a multi-step process that leverages well-established organic reactions. A common and efficient route is the Sonogashira cross-coupling reaction, followed by an esterification step. researchgate.net For instance, 4-[2-(trimethylsilyl)ethynyl]benzoic acid can be synthesized via a Sonogashira coupling and subsequently converted to the desired benzoate esters. core.ac.uk The trimethylsilyl group serves as a protecting group for the terminal ethynyl (B1212043) moiety during certain synthetic manipulations. researchgate.net
The characterization and evaluation of the mesomorphic (liquid crystalline) properties of these synthesized compounds are primarily conducted using two key techniques:
Polarized Optical Microscopy (POM): This technique allows for the direct observation of the different liquid crystal phases and their characteristic textures as the material is heated and cooled. core.ac.uk
Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) and to measure the enthalpy changes associated with these transitions. core.ac.uk
X-ray diffraction (XRD) experiments on un-oriented samples are also employed to further elucidate the structure of the mesophases. For example, in some trimethylsilylethynylbenzoate derivatives, XRD has been used to confirm the layer spacing in smectic phases. core.ac.uk
Research has led to the synthesis of a variety of these compounds, with systematic variations in their molecular structure to probe the effects on liquid crystallinity. core.ac.uk A selection of these compounds and their observed mesomorphic properties are detailed in the table below.
| Compound | Structure | Mesophase Behavior | Transition Temperatures (°C) |
|---|---|---|---|
| 5c | A three-phenyl ring core with a terminal trimethylsilyl group and an alkoxy chain. | Enantiotropic Smectic A (SmA) | Cr 210 SmA 225 I |
| 5d | Similar to 5c but with a longer alkoxy chain. | Enantiotropic SmA and Monotropic Smectic C (SmC) | Heating: Cr 130 SmA 145 I; Cooling: I 142 SmA 128 SmC 108 Cr |
| 5e | A derivative with a different substitution pattern. | Enantiotropic SmA | Heating: Cr 125 SmA 135 I; Cooling: I 132 SmA 110 Cr |
| 5f | A longer analogue. | Enantiotropic SmA | Heating: Cr 145 SmA 158 I; Cooling: I 155 SmA 135 Cr |
| 5h | A derivative with a lateral substituent. | Enantiotropic SmA | Heating: Cr 75 SmA 85 I; Cooling: I 82 SmA 65 Cr |
| 5n | A compound with a distinct core structure. | Enantiotropic SmA | Heating: Cr 180 SmA 195 I; Cooling: I 192 SmA 105 Cr |
*Data sourced from research on 4-[2-(trimethylsilyl)ethynyl]benzoates. core.ac.uk The "5" series compounds are specific derivatives synthesized in the study. "Cr" denotes the crystalline phase, "SmA" the Smectic A phase, "SmC" the Smectic C phase, and "I" the isotropic liquid phase. An enantiotropic phase is stable on both heating and cooling, while a monotropic phase is only observed on cooling.
Structure-Property Relationships for Mesophase Induction and Stability
The relationship between the molecular structure of trimethylsilyl-ethynyl benzoates and their resulting mesomorphic properties is a critical aspect of their design. Several key structural features have been shown to influence the induction and stability of liquid crystal phases.
Terminal Groups: The terminal trimethylsilyl group is a bulky substituent. Its presence can sometimes lead to thermodynamically unstable mesophases due to steric hindrance. core.ac.uk However, when appropriately balanced with other structural elements, it can be part of a stable mesogenic molecule.
Chain Length: The length of flexible alkyl or alkoxy chains attached to the rigid core has a significant impact. In some series of these compounds, it has been observed that shorter chains tend to favor liquid crystalline properties, while increasing the chain length can disrupt the necessary molecular packing and reduce the stability of the mesophase. researchgate.netcore.ac.uk
Lateral Substitution: The introduction of substituents on the sides of the molecular core can also modify the mesomorphic properties, often by altering the intermolecular spacing and interactions.
Generally, for this class of compounds, those possessing three phenyl rings are more likely to exhibit liquid crystallinity, often presenting a Smectic A (SmA) mesophase. core.ac.uk In a SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The transition to a Smectic C (SmC) phase, as seen in compound 5d upon cooling, involves a tilting of the molecules within the layers. core.ac.uk The modification of the molecular shape, for instance from rod-like to cross-shaped by adding moieties to a central silyl core, has a determinative effect on the nature and stability of the liquid-crystalline phases. rsc.org
Exploration of Electro-Optical Properties for Display Applications
The potential use of novel liquid crystals in display technologies hinges on their electro-optical properties, which describe how the material interacts with an applied electric field. For liquid crystals like the trimethylsilyl-ethynyl benzoates, key parameters of interest include dielectric anisotropy (Δε) and threshold voltage.
While detailed electro-optical data for this specific class of compounds is not extensively reported in the provided search results, the motivation for incorporating silicon-containing groups often relates to tuning these properties. The introduction of siloxane units into calamitic liquid crystals has been a strategy to achieve stable mesophases with desirable electro-optic characteristics. core.ac.uk The flexibility of siloxane components can lead to lower viscosities, which is beneficial for switching speeds in displays. core.ac.uk
The study of ester-based liquid crystals, a broad category that includes the benzoates , has been a focus for understanding how chemical structure affects electro-optical response, particularly for applications like dynamic scattering (DS) mode displays. dtic.mil The goal is often to formulate mixtures with specific properties, such as a negative dielectric anisotropy, which is required for certain display modes. dtic.mil The unique electronic nature of the silicon atom, being less electronegative than carbon, can influence the electron distribution within the molecule and thus its response to an electric field. Further research would be needed to fully characterize the electro-optical properties of the trimethylsilyl-ethynyl benzoates and to assess their suitability for specific display applications.
Emerging Applications in Functional Materials
Beyond the realm of liquid crystals, the unique structural and electronic characteristics of this compound and its analogues make them valuable building blocks for other types of advanced functional materials.
Future Research Directions and Emerging Academic Trends
Development of Novel and Efficient Synthetic Routes for Silylated Benzoates
The development of more efficient and novel synthetic pathways to access silylated benzoates like Methyl 4-(trimethylsilyl)benzoate is a primary area of future research. Traditional methods can sometimes be harsh and may not be suitable for a wide range of functional groups. nih.gov Researchers are therefore investigating alternative strategies to construct these valuable compounds.
One promising approach involves the use of milder reagents and reaction conditions. For instance, the coupling of benzylic halides with arylhalosilanes facilitated by sonication has been identified as a high-yielding and general strategy for creating sterically hindered and functionalized benzylic silanes. nih.gov Another avenue of exploration is the one-pot synthesis of glycosyl benzoates directly from unprotected sugars in an aqueous medium, a method that aligns with the principles of green chemistry by minimizing the use of protecting groups. nih.gov Although currently facing challenges with low yields due to side reactions, this approach holds potential for producing a variety of benzoates. nih.gov
Furthermore, research into catalyst-free reactions, such as the Kabachnik-Fields reaction for synthesizing phosphonate-containing siloxanes, could inspire new routes to silylated benzoates that are both efficient and environmentally friendly. researchgate.net The goal is to develop robust and scalable methods that can be applied to a diverse range of substrates, thereby expanding the accessibility and utility of silylated benzoates in various chemical applications.
Exploration of Underutilized Reactivity of the Silicon-Carbon Bond
The silicon-carbon (Si-C) bond is a key feature of organosilicon compounds, and future research will likely focus on further exploring and exploiting its reactivity. nih.gov While the Si-C bond in simple alkylsilanes is generally considered non-activated, its reactivity can be enhanced through the formation of hyper-coordinate species. nih.gov This can be achieved by introducing at least one heteroatom (like fluorine, alkoxy, or amino groups) on the silicon, which makes the silicon center more Lewis acidic and susceptible to attack by nucleophiles. nih.gov The presence of a fluoride (B91410) ion, with its strong affinity for silicon, can further accelerate this activation by forming a penta-coordinate state. nih.gov
This concept of activating the Si-C bond opens up new possibilities for synthetic applications. For example, the electrophilic cleavage of the Si-C bond is a crucial step in many organosilicon-based synthetic transformations. nih.gov By understanding and controlling the factors that influence the reactivity of this bond, chemists can design novel reactions and synthetic strategies.
The study of substituent effects on the reactivity of the Si-C double bond in silenes provides valuable insights into the electronic and steric factors that govern these reactions. acs.org This knowledge can be applied to the design of new silylated aromatic esters with tailored reactivity profiles.
Integration with Flow Chemistry and Automated Synthesis
The integration of silylated benzoate (B1203000) synthesis with flow chemistry and automated systems represents a significant leap forward in chemical manufacturing. syrris.comvapourtec.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and easier scalability. vapourtec.comresearchgate.net When combined with automation, it enables high-throughput synthesis, rapid reaction optimization, and real-time data analysis. vapourtec.com
Automated flow chemistry platforms are increasingly being used for the generation of compound libraries in drug discovery. syrris.com These systems allow for a wider range of chemical reactions to be automated, leading to greater diversity in the chemical space that can be explored. syrris.com The ability to couple different reaction steps in a continuous sequence, a concept known as telescoping, further enhances efficiency by reducing work-up and isolation procedures. syrris.com
The development of bespoke monolithic supports, which are robust and ideal for flow chemistry, has further improved the efficiency of these systems. thieme-connect.de The integration of in-line analytical techniques, such as FlowIR, allows for real-time monitoring of reactions, ensuring high conversion rates and product quality. thieme-connect.de Future research in this area will likely focus on developing more sophisticated automated systems that can autonomously optimize reaction conditions, leading to more efficient and sustainable chemical production. researchgate.net
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of silylated benzoates, advanced in-situ characterization techniques are becoming indispensable. numberanalytics.comrsc.org These techniques allow researchers to observe and analyze chemical reactions in real-time, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. numberanalytics.com
Infrared (IR) spectroscopy is a powerful tool for identifying adsorbed species and reaction intermediates, studying surface chemistry, and monitoring reaction kinetics. numberanalytics.com For example, in-situ IR spectroscopy can be used to follow the progress of silylation reactions and identify the key species involved.
Other in-situ techniques, such as those used in the study of lithium-sulfur batteries, can be adapted to investigate the complex chemistries of organosilicon reactions. rsc.org While these methods often require specialized cell designs and significant resources, the detailed mechanistic information they provide is invaluable for optimizing reaction conditions and developing more efficient synthetic processes. rsc.org Future advancements in this area will likely involve the development of new and more sensitive in-situ techniques that can provide even greater detail about the dynamic processes occurring during a chemical reaction.
Theoretical Prediction and Design of Next-Generation Silylated Aromatic Esters
Computational chemistry and theoretical modeling are poised to play an increasingly important role in the design of next-generation silylated aromatic esters with specific, tailored properties. By using computational methods, researchers can predict the electronic, structural, and reactive properties of new molecules before they are synthesized in the lab. This predictive power can significantly accelerate the discovery and development of new materials and functional molecules.
For instance, theoretical calculations can be used to understand the structure and molecular packing of aromatic esters, providing insights into their physical and chemical properties. nih.gov This information can then be used to design new molecules with desired characteristics, such as specific crystal structures or reactivity patterns.
The design and synthesis of novel estradiol-bisphosphonate conjugates as bone-specific estrogens is an example of how theoretical predictions can guide the development of new therapeutic agents. nih.gov Similarly, computational studies can be used to design silylated steroid-based organogelators for applications in materials science. nih.gov As computational methods become more powerful and accurate, their role in the rational design of new silylated aromatic esters will undoubtedly continue to grow.
Potential Applications in Supramolecular Chemistry and Nanotechnology
The unique properties of silylated aromatic esters, such as this compound, make them promising candidates for applications in the rapidly developing fields of supramolecular chemistry and nanotechnology. nih.gov The bulky trimethylsilyl (B98337) group can influence the packing of molecules in the solid state, leading to the formation of specific crystal structures and motifs. nih.gov This ability to control molecular self-assembly is a key principle in supramolecular chemistry.
For example, the crystal structure of a related compound, methyl 4-(trimethylsilylethynyl)benzoate, reveals that the molecules pack in layers, forming herringbone motifs. nih.gov This packing is influenced by the bulky trimethylsilyl groups and weak intermolecular interactions. nih.gov Such controlled molecular arrangements can be exploited to create novel materials with interesting optical, electronic, or catalytic properties.
Q & A
Q. How can the synthesis of Methyl 4-(Trimethylsilyl)benzoate be optimized for improved yield and purity?
- Methodological Answer: Optimize reaction conditions by selecting appropriate solvents (e.g., dry dichloromethane or toluene) and catalysts (e.g., TiCl₄ for Friedel-Crafts-like reactions). Use reflux conditions (4–6 hours) to ensure complete silylation. Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 8:2 hexane:ether) . Post-synthesis, recrystallize from ethanol to enhance purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify the trimethylsilyl (TMS) group (δ ~0.2–0.4 ppm for ¹H; δ ~0–10 ppm for ¹³C) and ester carbonyl (δ ~165–170 ppm for ¹³C).
- IR Spectroscopy : Confirm the ester C=O stretch (~1720 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Look for molecular ion peaks [M+H]⁺ or [M+Na]⁺, with accurate mass matching the formula C₁₁H₁₆O₂Si.
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .
Q. How to troubleshoot purification challenges due to hydrolytic sensitivity of the trimethylsilyl group?
- Methodological Answer: Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents. Avoid aqueous workup; instead, employ solvent extraction with non-polar solvents (e.g., hexane). For column chromatography, pre-dry silica gel and use additives like triethylamine (1% v/v) to suppress hydrolysis .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer:
- Check for Twinning : Use PLATON or SHELXL to detect twinning ratios. Refine using TWIN/BASF commands .
- Disorder Modeling : For flexible TMS groups, split occupancy or apply restraints (e.g., SIMU/ISOR in SHELXL).
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Validate with R₁/Rfree convergence (<5% difference) .
Q. What strategies elucidate regioselectivity in electrophilic substitutions involving this compound?
- Methodological Answer:
- Competitive Kinetics : Use stopped-flow UV-Vis spectroscopy to compare reaction rates with/without TMS directing effects.
- DFT Calculations : Compute Fukui indices or electrostatic potential maps (e.g., Gaussian 16) to predict reactive sites.
- Isotopic Labeling : Introduce ¹³C at the para position to track substitution patterns via NMR .
Q. How to design kinetic experiments to study the hydrolytic stability of this compound under varying pH?
- Methodological Answer:
- Pseudo-First-Order Conditions : Use excess H₂O in buffered solutions (pH 2–12). Monitor ester degradation via HPLC/UV at λ = 254 nm.
- Arrhenius Analysis : Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (Eₐ).
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
